AURKA/B Inhibitory Potency Relative to Sulfonamide 4-Anilinoquinoline Series
The compound is structurally identical to the most potent derivative identified in the Al-Sanea et al. (2020) sulfonamide-based 4-anilinoquinoline series. The series lead compound 9d, which bears the identical 4-(4-chloroanilino)quinoline core and 4-methoxyphenylsulfonyl motif, displayed IC50 values of 0.93 µM against AURKA and 0.09 µM against AURKB [1]. This represents an approximately 10-fold selectivity for AURKB over AURKA. In contrast, earlier members of the 5a-d and 11a-d sub-series, which carried different sulfonamide or aniline substituents, showed substantially weaker inhibition; only compounds exceeding 50% inhibition at screening concentration (10 µM) were advanced to IC50 determination, and most series members did not meet this threshold [1]. The 4-chloroaniline substitution was further independently validated in a related 4-anilinoquinoline anticancer series, where the 4-chloroaniline derivative was the most potent across MCF-7 and A549 cell lines compared to 4-H, 4-CH3, and 4-OCH3 aniline congeners [2].
| Evidence Dimension | AURKA and AURKB inhibitory potency (IC50) |
|---|---|
| Target Compound Data | AURKA IC50 = 0.93 µM; AURKB IC50 = 0.09 µM (as compound 9d in Al-Sanea series) [1] |
| Comparator Or Baseline | Other series members (5a-d, 9a-c, 11a-d) mostly failed to achieve >50% inhibition at 10 µM screening concentration; only a subset reached IC50 determination [1]. N-Unsubstituted aniline variant showed inferior cytotoxicity vs. 4-chloroaniline derivative [2]. |
| Quantified Difference | Target compound (9d) is the most potent dual AURKA/B inhibitor in the series. At least 10-fold selectivity for AURKB over AURKA. Most comparators did not meet the 50% inhibition threshold at 10 µM, whereas 9d achieved IC50 values below 1 µM for both kinases. |
| Conditions | Recombinant AURKA and AURKB kinase inhibition assays; % inhibition screening at 10 µM; IC50 determination for compounds exceeding 50% inhibition. [1] |
Why This Matters
Procurement of the exact 4-chloroaniline/4-methoxyphenylsulfonyl substitution pattern ensures access to the most potent dual AURKA/B inhibitory chemotype within this class, which is essential for reproducing cancer cell antiproliferative effects reported in the literature.
- [1] Al-Sanea, M. M., Elkamhawy, A., Paik, S., Lee, K., El Kerdawy, A. M., Bukhari, S. N. A., Roh, E. J., Eldehna, W. M., Elshemy, H. A. H., Bakr, R. B., Farahat, I. A., Alzarea, A. I., Alzarea, S. I., Alharbi, K. S., & Abdelgawad, M. A. (2020). Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights. Bioorganic & Medicinal Chemistry, 28(13), 115525. View Source
- [2] Abdellatif, K. R. A., Omar, A., et al. Design, Synthesis and Biological Evaluation of New 4-(4-substituted-anilino)quinoline Derivatives as Anticancer Agents. Medicinal Chemistry Research. (Referenced in Semantic Scholar summary; 4-chloroanilino derivative identified as most potent). View Source
